molecular formula C14H16ClNO B8228363 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride CAS No. 55005-33-9

1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B8228363
CAS No.: 55005-33-9
M. Wt: 249.73 g/mol
InChI Key: PCMZVOJIMQGBCW-UHFFFAOYSA-N
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Description

Alpha-Methyl-p-phenoxybenzylamine hydrochloride: is a chemical compound known for its applications in various scientific fields. It is a derivative of phenoxybenzamine, which is widely used as an alpha-adrenergic antagonist. This compound has garnered interest due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of phenoxybenzylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-p-phenoxybenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Alpha-Methyl-p-phenoxybenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including its role as an alpha-adrenergic antagonist.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, the compound inhibits their activity, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to that of phenoxybenzamine, which is known for its long-lasting alpha-blocking effects .

Comparison with Similar Compounds

Uniqueness: Alpha-Methyl-p-phenoxybenzylamine hydrochloride is unique due to its specific methylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-phenoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMZVOJIMQGBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55005-33-9
Record name Benzenemethanamine, α-methyl-4-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55005-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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